

A Researcher's Guide to Cross-Species Reactivity of Cytochrome C Antibodies

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Compound of Interest		
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For researchers, scientists, and drug development professionals, selecting an antibody with the appropriate species cross-reactivity is a critical step for ensuring experimental success. This guide provides a comparative analysis of cytochrome c antibodies, focusing on their cross-reactivity across different species, supported by experimental data and detailed protocols.

Cytochrome c is a small heme protein that plays a crucial role in the electron transport chain within mitochondria. Its high degree of conservation across a wide range of species makes it a common target in various research applications, from studies of apoptosis to mitochondrial function.[1] This high homology is the basis for the broad cross-reactivity observed with many anti-cytochrome c antibodies.

Understanding Cross-Reactivity through Sequence Homology

The amino acid sequence of cytochrome c is remarkably similar among different species, particularly in mammals. For instance, human and bovine cytochrome c share a high degree of sequence identity.[2] Similarly, human and mouse cytochrome c exhibit 91% sequence identity. [3] This extensive similarity in the protein's primary structure is a strong indicator that antibodies generated against cytochrome c from one species are likely to recognize the protein in other species.



Comparative Analysis of Cytochrome C Antibody Cross-Reactivity

The following tables summarize the cross-reactivity of several commercially available cytochrome c antibodies based on data from Western Blotting (WB), Immunohistochemistry (IHC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Table 1: Western Blot (WB) and Immunohistochemistry (IHC) Cross-Reactivity

Antibody/Vendor	Туре	Tested Species	Applications
Cell Signaling Technology #4272	Polyclonal	Human, Mouse, Rat, Monkey, Bovine	WB, IHC
Thermo Fisher Scientific (37BA11)	Monoclonal	Human, Mouse, Rat, Bovine, C. elegans	WB, ICC/IF
Abcam (ab133504)	Monoclonal	Human, Mouse, Rat	WB, IHC, IP, ICC/IF
Novus Biologicals (NBP2-48148)	Monoclonal	Human, Mouse, Rat, Frog	IHC
R&D Systems (MAB897)	Monoclonal	Human, Mouse, Rat	WB
Thermo Fisher Scientific (PA5-79121)	Polyclonal	Human, Mouse, Rat	WB, IHC, ICC/IF
Abcam (ab18738)	Polyclonal	Human, Rat	WB

Table 2: ELISA Cross-Reactivity



ELISA Kit/Vendor	Target Species	Cross-Reactivity Data
R&D Systems (DCTC0)	Human	< 50% cross-species reactivity observed with species tested.
Abcam (ab221832)	Human	100% cross-reactivity with Rat heart extract. Due to 100% amino acid sequence identity, the same is assumed for Mouse.
Thermo Fisher Scientific (KHO1051)	Human	Cross-reactivity has been observed in mouse and rat cells.

Experimental Protocols

Accurate assessment of antibody cross-reactivity is dependent on robust experimental design. Below are detailed protocols for key immunoassays used in the validation of cytochrome c antibodies.

Western Blotting Protocol for Cytochrome C Cross-Reactivity

This protocol is designed to assess the ability of a cytochrome c antibody to detect the protein in cell lysates from different species.

- 1. Sample Preparation: a. Prepare cell lysates from the species of interest (e.g., human, mouse, rat). b. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- 2. SDS-PAGE: a. Load equal amounts of protein (e.g., 20- $30 \mu g$) from each species into the wells of an SDS-polyacrylamide gel. b. Include a positive control (e.g., purified cytochrome c) and a molecular weight marker. c. Run the gel until adequate separation of proteins is achieved.
- 3. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.



- 4. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary anti-cytochrome c antibody at the recommended dilution overnight at 4°C. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 4c.
- 5. Detection: a. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. b. The presence of a band at the expected molecular weight for cytochrome c (~12-15 kDa) indicates reactivity. The relative intensity of the bands can provide a semi-quantitative comparison of cross-reactivity.

ELISA Protocol for Quantitative Cross-Reactivity Analysis

This protocol outlines a competitive ELISA to quantify the cross-reactivity of an antibody with cytochrome c from different species.

- 1. Plate Coating: a. Coat a 96-well microplate with a known concentration of purified cytochrome c from the target species (e.g., human) overnight at 4°C.
- 2. Blocking: a. Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
- 3. Competition: a. Prepare a series of dilutions of purified cytochrome c from the species being tested for cross-reactivity. b. In a separate plate, pre-incubate the anti-cytochrome c antibody with each dilution of the competitor cytochrome c for 1-2 hours.
- 4. Incubation: a. Transfer the antibody-competitor mixtures to the coated and blocked microplate. b. Incubate for 1-2 hours at room temperature.
- 5. Detection: a. Wash the plate and add an HRP-conjugated secondary antibody. b. Incubate for 1 hour at room temperature. c. Wash the plate and add a TMB substrate. d. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
- 6. Data Analysis: a. The degree of cross-reactivity is determined by comparing the concentration of the competitor cytochrome c required to inhibit the antibody binding by 50%



(IC50) to the IC50 of the target species' cytochrome c.

Immunohistochemistry (IHC) Protocol for Species Cross-Reactivity Validation

This protocol is for validating the cross-reactivity of a cytochrome c antibody in formalin-fixed, paraffin-embedded (FFPE) tissue sections from various species.

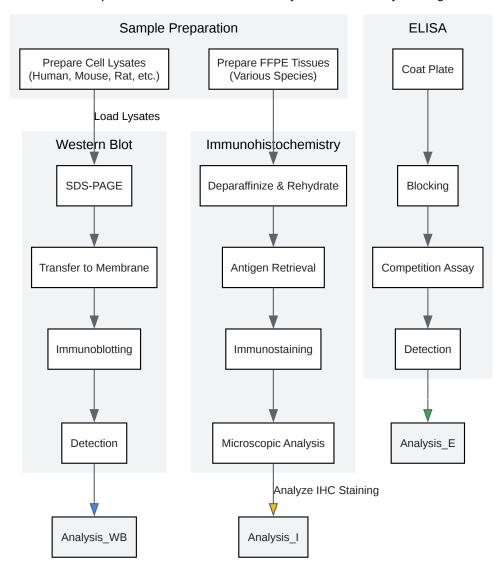
- 1. Tissue Preparation: a. Obtain FFPE tissue sections from the species of interest. b. Deparaffinize and rehydrate the tissue sections.
- 2. Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0).
- 3. Staining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide. b. Block non-specific binding with a blocking serum. c. Incubate the sections with the primary anticytochrome c antibody at the optimal dilution overnight at 4°C. d. Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. e. Develop the signal with a chromogen such as DAB.
- 4. Counterstaining and Mounting: a. Counterstain with hematoxylin. b. Dehydrate and mount the sections.
- 5. Analysis: a. Examine the slides under a microscope. Specific staining in the expected cellular compartment (mitochondria) indicates cross-reactivity. The intensity and localization of the staining should be compared across species.[4]

Visualizing Key Pathways and Workflows

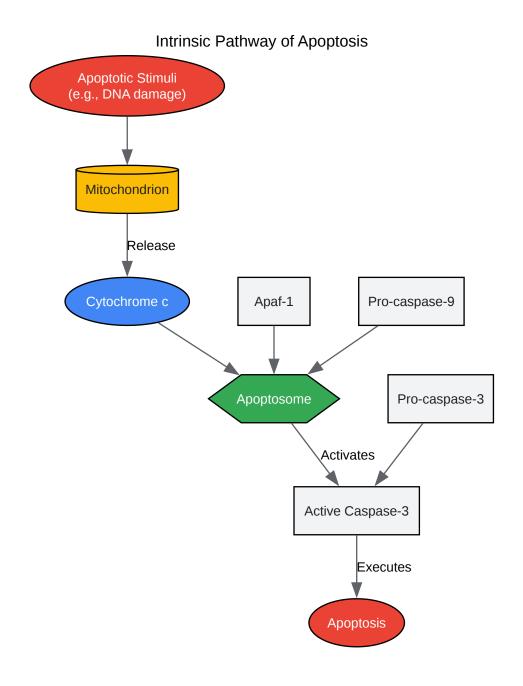
To further aid in understanding the context of cytochrome c research and the experimental processes involved, the following diagrams are provided.



Experimental Workflow for Antibody Cross-Reactivity Testing







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